3beta-Hydroxyergost-5-en-7-one
Overview
Description
3beta-Hydroxyergost-5-en-7-one is an organic compound with the molecular formula C28H46O2 and a molecular weight of 414.674 g/mol . It is a derivative of ergosterol, a sterol found in fungi and protozoa.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxyergost-5-en-7-one typically involves the oxidation of ergosterol. One common method includes the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid. The reaction is carried out under controlled conditions to ensure the selective oxidation of the 7-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3beta-Hydroxyergost-5-en-7-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions at the hydroxyl group or the double bond.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), or other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
Oxidation: Formation of diketones or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives at the hydroxyl group or double bond.
Scientific Research Applications
3beta-Hydroxyergost-5-en-7-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other sterol derivatives.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and as a research tool in various biochemical assays.
Mechanism of Action
The mechanism of action of 3beta-Hydroxyergost-5-en-7-one involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. The compound may also inhibit specific enzymes involved in sterol biosynthesis, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Ergosterol: The parent compound, found in fungi and protozoa.
7-Dehydrocholesterol: A precursor in the biosynthesis of vitamin D3.
Cholesterol: A major sterol in animal cell membranes.
Uniqueness
3beta-Hydroxyergost-5-en-7-one is unique due to its specific structural features, including the hydroxyl group at the 3-position and the ketone group at the 7-position. These features confer distinct chemical reactivity and biological activity compared to other sterols .
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-26-24(12-14-28(22,23)6)27(5)13-11-21(29)15-20(27)16-25(26)30/h16-19,21-24,26,29H,7-15H2,1-6H3/t18-,19+,21-,22+,23-,24-,26-,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLKHSBYMNKWPF-WSDDEMAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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